

physiological concentrations of (s)-13-Hydroxyoctadecanoic acid

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: (s)-13-Hydroxyoctadecanoic acid

Cat. No.: B1371932

[Get Quote](#)

An In-depth Technical Guide to **(S)-13-Hydroxyoctadecanoic Acid**: Physiological Concentrations, Analysis, and Signaling Pathways

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-13-Hydroxyoctadecanoic acid ((S)-13-HODE) is a bioactive lipid mediator derived from the oxygenation of linoleic acid, primarily through the action of 15-lipoxygenase (15-LOX). This molecule plays a significant role in a variety of physiological and pathological processes, including cell proliferation, differentiation, inflammation, and cancer.^[1] Given its involvement in critical cellular signaling pathways, a thorough understanding of its physiological concentrations, analytical methodologies, and mechanisms of action is paramount for researchers and professionals in drug development. This guide provides a comprehensive overview of the current knowledge on (S)-13-HODE, with a focus on quantitative data, experimental protocols, and signaling pathway visualization.

Physiological Concentrations of (S)-13-HODE

The concentration of (S)-13-HODE can vary significantly depending on the biological matrix, species, and physiological or pathological state. The following tables summarize the reported quantitative data for (S)-13-HODE in various human and animal samples.

Table 1: Physiological Concentrations of (S)-13-HODE in Human Samples

Biological Matrix	Concentration	Analytical Method	Reference
Plasma (Adult)	0.0106 ± 0.00128 μM	UPLC	[2]

Table 2: Physiological and Experimentally Determined Concentrations of (S)-13-HODE in Animal Models (Rat)

Biological Matrix	Concentration	Analytical Method	Reference
Plasma	123.2 ± 31.1 nmol/L	Q-TOF MS	[3]
Plasma	138.6 nmol/L	Q-TOF MS	[3]
Visceral Adipose (Total)	2.1 ± 1.2 pmol/mg tissue	UPLC-MS/MS	[4]
Heart (Total)	0.3 ± 0.1 pmol/mg tissue	UPLC-MS/MS	[4]
Liver (Total)	0.1 ± 0.0 pmol/mg tissue	UPLC-MS/MS	[4]

Experimental Protocols for (S)-13-HODE Quantification

Accurate quantification of (S)-13-HODE is crucial for understanding its biological roles. The two most common methods are Liquid Chromatography-Mass Spectrometry (LC-MS/MS) and Enzyme-Linked Immunosorbent Assay (ELISA).

Quantification of (S)-13-HODE by LC-MS/MS

LC-MS/MS offers high sensitivity and specificity for the quantification of lipids like (S)-13-HODE.

a) Sample Preparation and Extraction from Plasma:[\[3\]](#)[\[5\]](#)

- Internal Standard Spiking: To a plasma aliquot (e.g., 50 μ L), add an antioxidant solution (e.g., 50 mM BHT and 200 mM DTPA) and a deuterated internal standard (e.g., 13-HODE-d4).[3]
- Alkaline Hydrolysis (for total HODE): To release esterified HODE, add methanolic KOH (final concentration 0.2 M), vortex, and incubate at 60°C for 30 minutes.[3]
- Acidification: Neutralize the sample with an acid (e.g., acetic acid) to a pH of 3-4.
- Liquid-Liquid Extraction: Extract the lipids using an organic solvent system, such as a mixture of 2-propanol/hexane.[6]
- Evaporation and Reconstitution: Evaporate the organic solvent under a stream of nitrogen and reconstitute the lipid extract in the mobile phase for LC-MS/MS analysis.

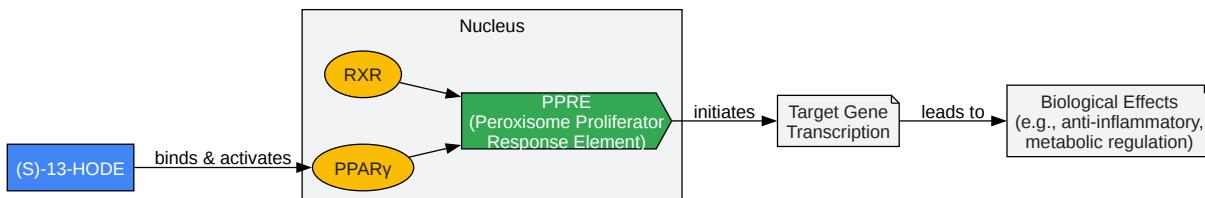
b) LC-MS/MS Analysis:[4][6]

- Chromatographic Separation:
 - Column: A reverse-phase C18 column (e.g., Agilent Eclipse Plus C18, 2.1 \times 150 mm, 1.8 μ m) is typically used.[4]
 - Mobile Phase: A gradient of water and methanol, both containing 0.1% formic acid, is commonly employed.[7]
- Mass Spectrometry Detection:
 - Ionization Mode: Electrospray ionization (ESI) in the negative ion mode.
 - Analysis Mode: Multiple Reaction Monitoring (MRM) is used for quantification.
 - MRM Transition: The specific precursor-to-product ion transition for 13-HODE is monitored (e.g., m/z 295.2 \rightarrow 195.1).[6] The transition for the internal standard (e.g., 13-HODE-d4) is also monitored for accurate quantification.

Quantification of (S)-13-HODE by ELISA

Commercially available ELISA kits provide a high-throughput method for (S)-13-HODE quantification.

a) General ELISA Protocol (Competitive Assay):[\[8\]](#)[\[9\]](#)[\[10\]](#)


- Standard and Sample Preparation: Prepare a standard curve by serially diluting the provided (S)-13-HODE standard. Prepare samples (e.g., serum, urine, cell culture media) as per the kit's instructions, which may involve dilution.[\[8\]](#)
- Competitive Binding: Add standards and samples to the wells of a microtiter plate pre-coated with a capture antibody (e.g., goat anti-rabbit IgG). Then, add a fixed amount of (S)-13-HODE conjugated to an enzyme (e.g., horseradish peroxidase - HRP or alkaline phosphatase - AP) and the primary antibody against (S)-13-HODE. Incubate to allow competition between the (S)-13-HODE in the sample/standard and the enzyme-conjugated (S)-13-HODE for binding to the primary antibody.
- Washing: Wash the plate to remove unbound reagents.
- Substrate Addition: Add a substrate for the enzyme (e.g., TMB for HRP or pNpp for AP). The enzyme will convert the substrate into a colored product.
- Signal Measurement: Stop the reaction and measure the absorbance at the appropriate wavelength using a microplate reader. The intensity of the color is inversely proportional to the concentration of (S)-13-HODE in the sample.
- Quantification: Determine the concentration of (S)-13-HODE in the samples by interpolating from the standard curve.

Signaling Pathways of (S)-13-HODE

(S)-13-HODE exerts its biological effects by modulating several key signaling pathways. The primary mechanisms involve the activation of Peroxisome Proliferator-Activated Receptor Gamma (PPAR γ), interaction with G-protein coupled receptor 132 (GPR132), and direct inhibition of the mammalian target of rapamycin (mTOR).

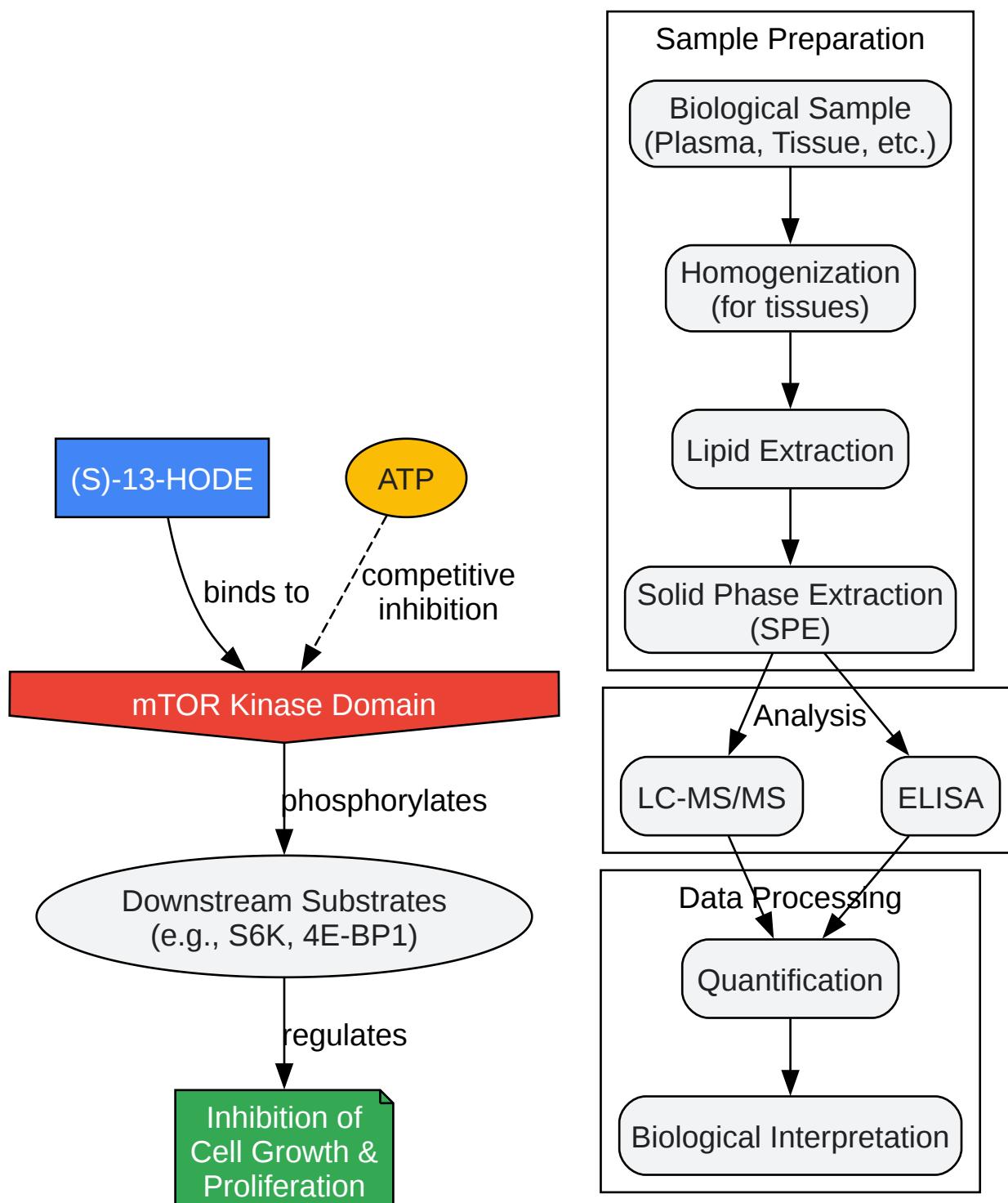
PPAR γ Signaling Pathway

(S)-13-HODE is a known endogenous ligand for PPAR γ , a nuclear receptor that regulates gene expression involved in lipid metabolism and inflammation.[\[11\]](#)[\[12\]](#)[\[13\]](#)

[Click to download full resolution via product page](#)

Caption: (S)-13-HODE activation of the PPARy signaling pathway.

GPR132 Signaling Pathway


While 9-HODE is a more potent ligand, (S)-13-HODE can also interact with GPR132, a G-protein coupled receptor, though its role is less defined and may be context-dependent.[14][15][16]

[Click to download full resolution via product page](#)

Caption: (S)-13-HODE interaction with the GPR132 signaling pathway.

mTOR Signaling Pathway

Recent evidence suggests that (S)-13-HODE can directly bind to and inhibit the kinase activity of mTOR, a central regulator of cell growth and proliferation.[17]

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 13-Hydroxyoctadecadienoic acid - Wikipedia [en.wikipedia.org]
- 2. Human Metabolome Database: Showing metabocard for 13-HODE (HMDB0004667) [hmdb.ca]
- 3. Identification and Profiling of Targeted Oxidized Linoleic Acid Metabolites in Rat Plasma by Quadrupole Time-of-Flight Mass Spectrometry (Q-TOFMS) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Linoleic acid-derived 13-hydroxyoctadecadienoic acid is absorbed and incorporated into rat tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. lipidmaps.org [lipidmaps.org]
- 7. journals.physiology.org [journals.physiology.org]
- 8. abcam.com [abcam.com]
- 9. neobiolab.com [neobiolab.com]
- 10. mybiosource.com [mybiosource.com]
- 11. 9- and 13-HODE regulate fatty acid binding protein-4 in human macrophages, but does not involve HODE/GPR132 axis in PPAR- γ regulation of FABP4 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. 9-Hydroxyoctadecadienoic acid - Wikipedia [en.wikipedia.org]
- 13. Differential cell growth/apoptosis behavior of 13-hydroxyoctadecadienoic acid enantiomers in a colorectal cancer cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Hydroxyoctadecadienoic acids: novel regulators of macrophage differentiation and atherogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pnas.org [pnas.org]
- 16. researchgate.net [researchgate.net]
- 17. biorxiv.org [biorxiv.org]

- To cite this document: BenchChem. [physiological concentrations of (s)-13-Hydroxyoctadecanoic acid]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1371932#physiological-concentrations-of-s-13-hydroxyoctadecanoic-acid>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com